

2-Benzylbutanoic acid CAS number 5669-16-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Benzylbutanoic acid**

Cat. No.: **B1329414**

[Get Quote](#)

An In-Depth Technical Guide to **2-Benzylbutanoic Acid** (CAS 5669-16-9): Properties, Synthesis, Analysis, and Applications in Research and Development

Introduction

2-Benzylbutanoic acid (CAS: 5669-16-9), also known as α -Ethyl-hydrocinnamic acid, is a carboxylic acid derivative characterized by a benzyl group attached to the alpha position of a butanoic acid backbone.^{[1][2]} While not a household name, this molecule represents a valuable scaffold in chemical synthesis and a subject of interest in drug discovery. Its structure, combining both aromatic and aliphatic carboxylic acid features, imparts a unique set of physicochemical properties that make it a versatile intermediate.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the molecule's properties, a detailed and reasoned synthesis protocol, robust analytical methodologies, and an exploration of its biological context and potential applications. The focus is on the causality behind the methods—the "why" that empowers scientists to adapt and innovate.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a molecule's physical and chemical properties is the foundation of its application in a laboratory or developmental setting. These properties dictate everything

from appropriate solvents for a reaction to the potential for the molecule to cross biological membranes.

Core Chemical Identity

The fundamental identifiers for **2-Benzylbutanoic acid** are summarized below.

Property	Value	Source
IUPAC Name	2-benzylbutanoic acid	[2]
CAS Number	5669-16-9	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [2]
Molecular Weight	178.23 g/mol	[2]
Canonical SMILES	CCC(CC1=CC=CC=C1)C(=O) O	[2]
InChIKey	CYVVFWBKWGJMNQ- UHFFFAOYSA-N	[2]

Physicochemical Data

The molecule's behavior in various physical states and solvent systems is critical for its practical use.

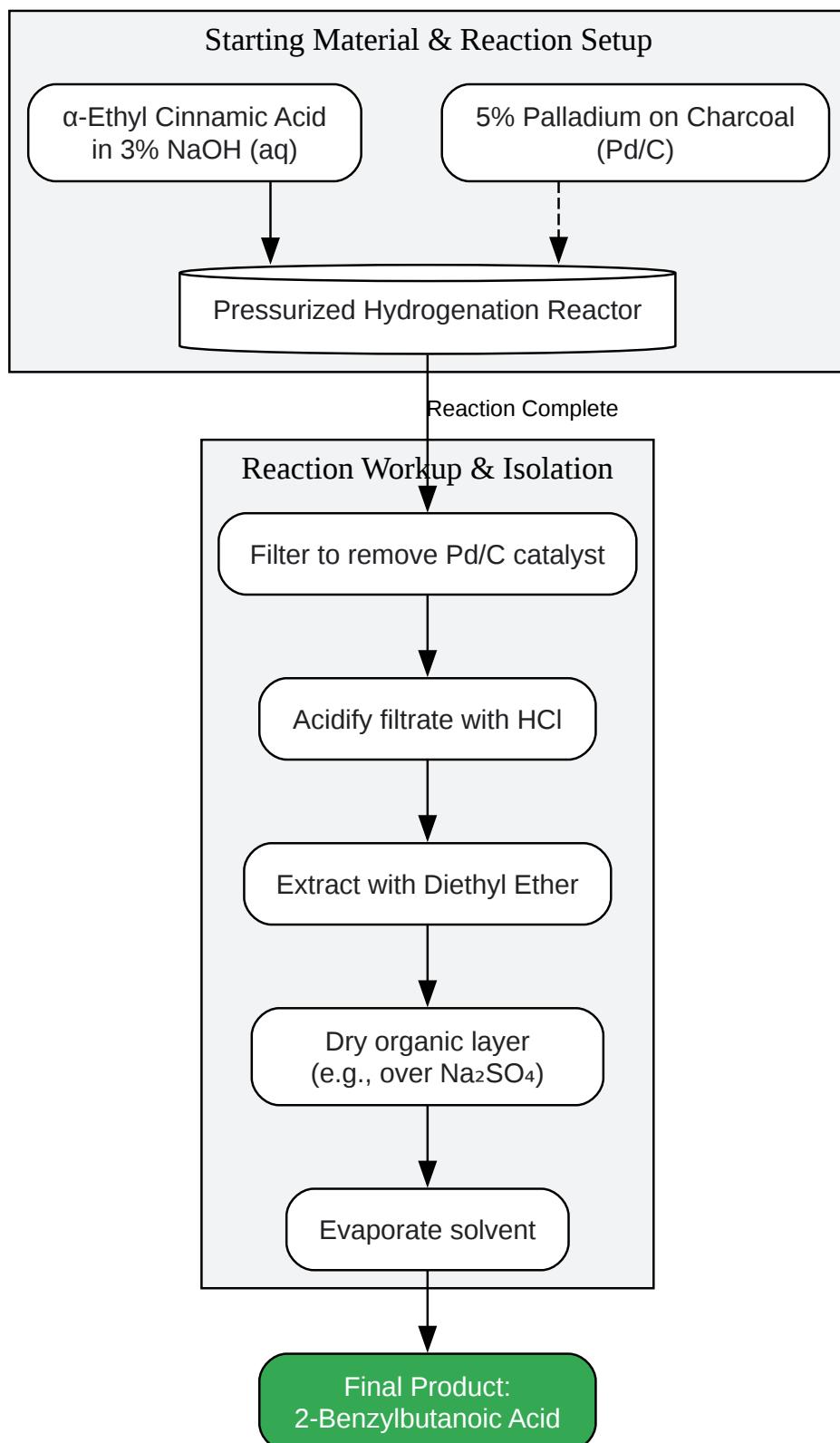
Property	Value	Scientific Implication & Rationale
Physical State	White to off-white crystalline solid	[3]
Melting Point	90°C (recrystallized from hexane)	[1][4]
Boiling Point	295.2 °C at 760 mmHg	[1][4]
Density	1.068 g/cm ³	[1]
pKa (Predicted)	4.69 ± 0.10	[1][4]
LogP (XLogP3)	2.6	[1][2]
Solubility	Limited in water; soluble in organic solvents (e.g., ethanol, ether)	[3]

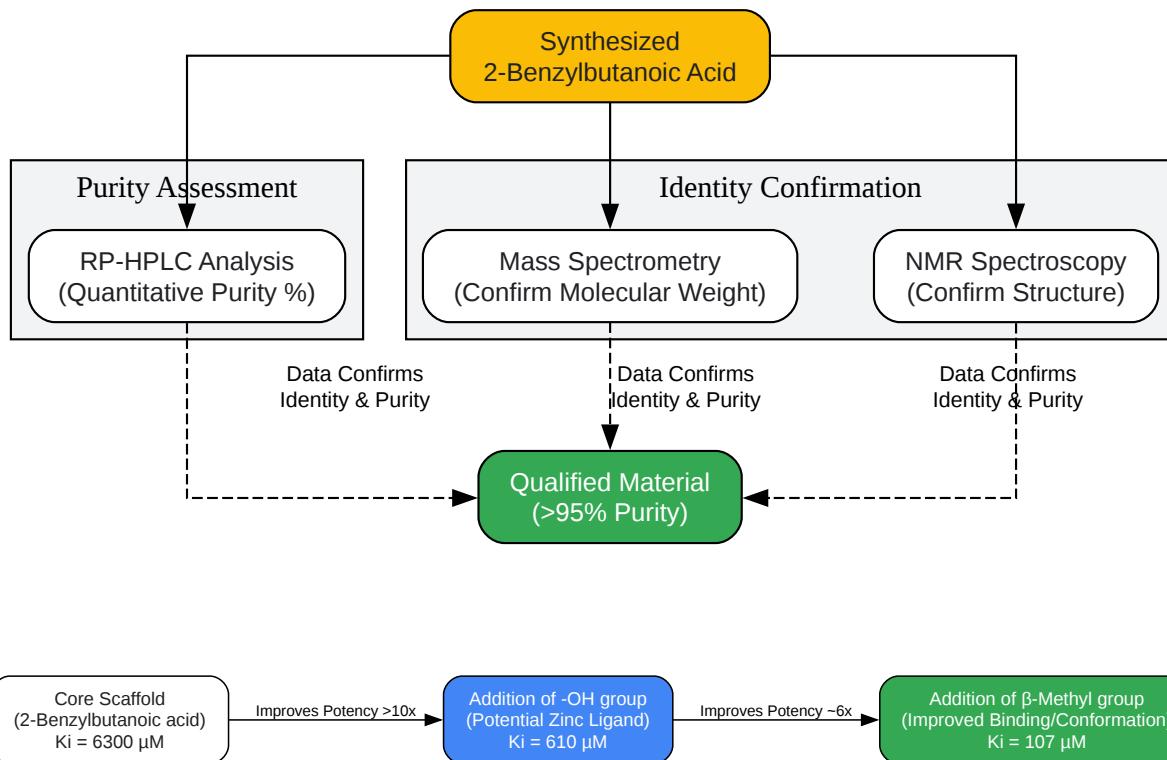
Expert Insights: The predicted pKa of ~4.69 is typical for a carboxylic acid, indicating it will be predominantly in its deprotonated (carboxylate) form at physiological pH (~7.4).[1][4] This is a critical consideration in drug design for absorption and target engagement. The LogP value of 2.6 suggests a good balance between hydrophilicity and lipophilicity, falling within the range often considered favorable for oral drug candidates (Lipinski's Rule of Five generally suggests a LogP < 5).[1][2] Its limited water solubility is expected due to the nonpolar benzyl and ethyl groups, while the carboxylic acid moiety allows for solubility in polar organic solvents.[3]

Spectroscopic Profile

For any synthesized or purchased batch, structural confirmation is paramount. The expected spectroscopic features are:

- ¹H NMR: Signals corresponding to the aromatic protons of the benzyl group (typically ~7.1-7.3 ppm), the aliphatic protons of the ethyl and butanoic acid backbone, and a characteristic broad singlet for the carboxylic acid proton (>10 ppm, often exchanges with D₂O).
- ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid (typically >170 ppm), and the aliphatic carbons.


- Infrared (IR) Spectroscopy: A strong, broad absorption band for the O-H stretch of the carboxylic acid (centered around 3000 cm^{-1}) and a sharp, strong absorption for the C=O (carbonyl) stretch ($\sim 1700\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 178$.^[2] Common fragments would correspond to the loss of the carboxyl group (-COOH, $\text{m/z} = 45$) and the stable benzyl cation (C_7H_7^+ , $\text{m/z} = 91$).


Synthesis and Purification

Commercial availability of **2-Benzylbutanoic acid** is established, but for custom synthesis or analogue development, a reliable synthetic route is essential.^[1] The most direct published method involves the catalytic hydrogenation of α -ethyl cinnamic acid.^[5]

Synthesis Workflow: Catalytic Hydrogenation

This process involves the reduction of a carbon-carbon double bond in the precursor while leaving the aromatic ring and carboxylic acid intact.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2-Benzylbutanoic acid | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5669-16-9 | CAS DataBase [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2-Benzylbutanoic acid CAS number 5669-16-9]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1329414#2-benzylbutanoic-acid-cas-number-5669-16-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com